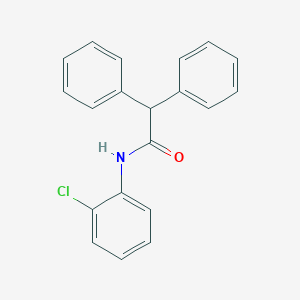![molecular formula C16H14N2OS B270354 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research. It is a member of the benzimidazole family, which is known for its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It can also scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone in lab experiments is its diverse range of biological activities. It can be used in various assays to study inflammation, oxidative stress, apoptosis, and viral replication. However, one of the limitations is its potential toxicity at higher concentrations. Therefore, it is important to optimize the concentration used in experiments to minimize any potential cytotoxic effects.
Zukünftige Richtungen
There are several future directions for the research of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone. One potential direction is the development of more potent analogs with improved biological activities. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer and viral infections. Furthermore, the use of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone as a fluorescent probe for the detection of biological thiols can be further explored.
Synthesemethoden
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 1-bromo-2-phenylethanone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone has been studied extensively for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for the detection of biological thiols.
Eigenschaften
Produktname |
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone |
|---|---|
Molekularformel |
C16H14N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C16H14N2OS/c1-18-14-10-6-5-9-13(14)17-16(18)20-11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
JZIDEMFXTQMVEA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



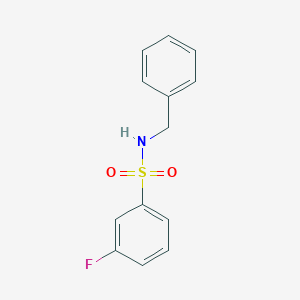
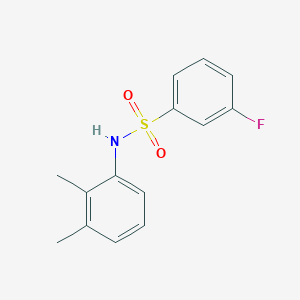
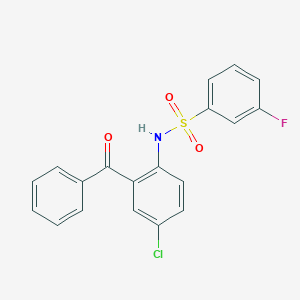
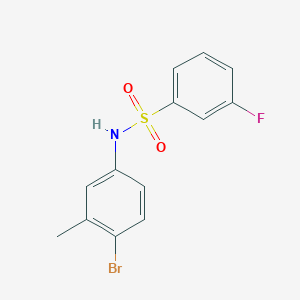
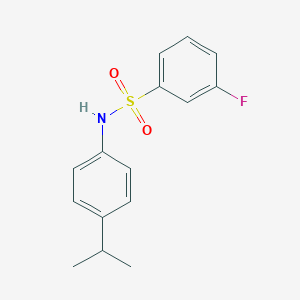
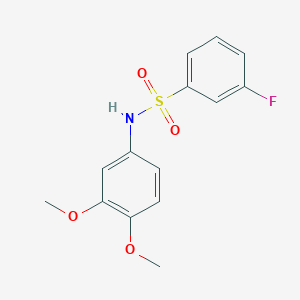
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)
![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
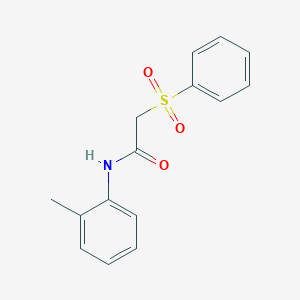
![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
